N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-3-9-16(10-4-13)26-12-11-17(23)20-19-22-21-18(25-19)14-5-7-15(24-2)8-6-14/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYMODAFCWCXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond between the oxadiazole ring and the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural motifs with several synthesized analogs, including:
- 1,3,4-Oxadiazole-propanamide hybrids (e.g., 8i , 8j , 8k ): These feature variations in aryl sulfonyl piperidinyl groups and aromatic substituents, impacting solubility and melting points.
- Thiazole-oxadiazole hybrids (e.g., 8d , 8e ): These replace the p-tolylthio group with thiazole rings, altering electronic properties and bioactivity .
Table 1: Key Physicochemical Comparisons
*Estimated based on structural analogs .
Table 2: Bioactivity Comparisons
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by diverse research findings and data.
Chemical Structure and Properties
- Molecular Formula : C19H17N3O4S
- Molecular Weight : 383.42 g/mol
- CAS Number : 337498-61-0
The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the methoxy and thio groups enhances its pharmacological profile.
Antibacterial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable antibacterial properties. For instance:
- Study Findings : A series of synthesized oxadiazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM compared to a reference standard (IC50 = 21.25 µM) .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Example 1 | Salmonella typhi | 2.14 |
| Example 2 | Bacillus subtilis | 0.63 |
The biological activity is attributed to the ability of these compounds to interact with bacterial enzymes and disrupt cellular functions.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Several studies have reported that oxadiazole derivatives exhibit strong inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's .
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Example 1 | 1.13 |
| Example 2 | 6.28 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been explored in various studies:
- Mechanism : The presence of the methoxy group enhances the compound's ability to inhibit pro-inflammatory cytokines, thus reducing inflammation .
Case Studies
- In Vivo Studies : In vivo evaluations of related oxadiazole compounds demonstrated significant reductions in inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases.
- Docking Studies : Molecular docking studies revealed that this compound binds effectively to target proteins involved in bacterial metabolism and inflammation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
